molecular formula C13H11N3O2S2 B2529572 N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide CAS No. 448929-00-8

N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide

Cat. No. B2529572
CAS RN: 448929-00-8
M. Wt: 305.37
InChI Key: MLMDSAPNHYWIIW-UHFFFAOYSA-N
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Description

N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide, also known as OTSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OTSB is a heterocyclic compound that contains a thiophene ring, a hydrazo group, and a benzamide moiety. The unique structure of OTSB makes it an attractive candidate for use in medicinal chemistry, materials science, and other fields.

Mechanism of Action

The exact mechanism of action of N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell viability. N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide has also been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In addition, N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide has been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide is its relatively simple synthesis method, which makes it accessible to researchers. In addition, N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide has been shown to possess a range of interesting biological properties, making it a promising candidate for further study. However, there are also limitations associated with N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its precise mode of action. In addition, the potential toxicity of N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide needs to be investigated further before it can be considered for clinical use.

Future Directions

There are several future directions for the study of N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide. One potential area of investigation is the development of N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide-based materials for use in various applications, such as sensors and electronic devices. Another area of research is the investigation of the potential use of N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide as an anti-cancer and anti-inflammatory agent. Further studies are needed to elucidate the precise mechanism of action of N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide and to investigate its potential toxicity. In addition, the development of N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide derivatives with improved properties may be an interesting area of investigation.

Scientific Research Applications

N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide has been studied extensively for its potential use in medicinal chemistry. It has been shown to possess anti-cancer properties, and studies have demonstrated its ability to inhibit the growth of various cancer cell lines. N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide has also been investigated for its potential use as an anti-inflammatory agent, with studies showing that it can reduce the production of inflammatory cytokines. In addition, N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide has been studied for its potential use in materials science, with researchers exploring its use as a building block for the synthesis of novel materials.

properties

IUPAC Name

N-[(thiophene-2-carbonylamino)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-11(9-5-2-1-3-6-9)14-13(19)16-15-12(18)10-7-4-8-20-10/h1-8H,(H,15,18)(H2,14,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMDSAPNHYWIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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